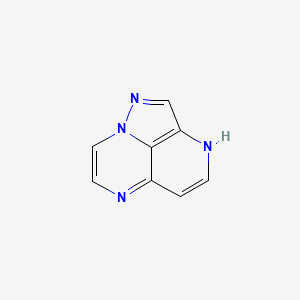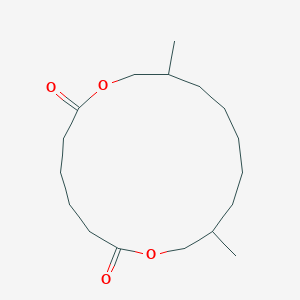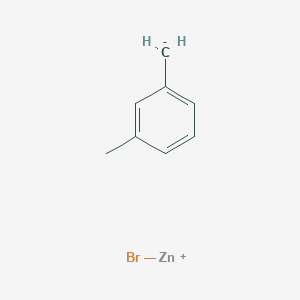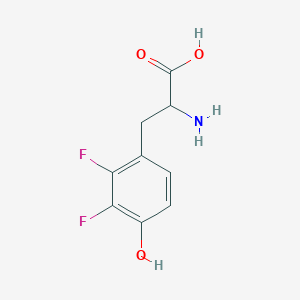![molecular formula C52H34 B12567985 10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene CAS No. 172285-83-5](/img/structure/B12567985.png)
10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene is a complex organic compound characterized by its unique structure, which includes two anthracene units connected through biphenyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with anthracene units under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated biphenyl derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives .
Applications De Recherche Scientifique
10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism by which 10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene exerts its effects involves its interaction with specific molecular targets. The compound can engage in π-π stacking interactions with aromatic systems, influencing the electronic properties of the materials it is incorporated into. These interactions are crucial for its function in optoelectronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler aromatic compound with two connected phenyl rings.
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenylbenzene: Another aromatic compound with a similar structure to biphenyl.
Uniqueness
10,10’-Di([1,1’-biphenyl]-2-yl)-9,9’-bianthracene is unique due to its extended conjugated system, which enhances its electronic properties. This makes it particularly suitable for applications in organic electronics, where efficient charge transport and light emission are essential .
Propriétés
Numéro CAS |
172285-83-5 |
|---|---|
Formule moléculaire |
C52H34 |
Poids moléculaire |
658.8 g/mol |
Nom IUPAC |
9-(2-phenylphenyl)-10-[10-(2-phenylphenyl)anthracen-9-yl]anthracene |
InChI |
InChI=1S/C52H34/c1-3-19-35(20-4-1)37-23-7-9-25-39(37)49-41-27-11-15-31-45(41)51(46-32-16-12-28-42(46)49)52-47-33-17-13-29-43(47)50(44-30-14-18-34-48(44)52)40-26-10-8-24-38(40)36-21-5-2-6-22-36/h1-34H |
Clé InChI |
OEYLQYLOSLLBTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC=CC=C9C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)

![2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine](/img/structure/B12567925.png)
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
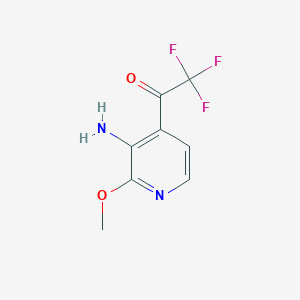

![Acetamide, N-(1,2,3,5,6,10b-hexahydro-2-oxobenzo[f]cinnolin-9-yl)-](/img/structure/B12567961.png)

